2-(4-hydroxyphenyl)benzoic Acid

Organic synthesis Lactonization Biaryl coupling

This regioisomer's unique ortho-carboxylate to para-hydroxy topology cannot be replicated by positional isomers (CAS 58574-03-1) or monocyclic analogs. It enables single-step oxidative lactonization to the 6H-dibenzo[b,d]pyran-6-one pharmacophore—a privileged scaffold in natural products like alternariol. With XLogP3=2.5 and extended biphenyl π-surface (TPSA ~57 Ų), it is purpose-built for fragment-based docking campaigns targeting hydrophobic enzyme pockets (β-lactamases, CYP450 isoforms). For dibenzopyranone synthesis or lead-like fragment screening, this specific regioisomer is irreplaceable.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 67526-82-3
Cat. No. B1598128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxyphenyl)benzoic Acid
CAS67526-82-3
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16)
InChIKeyWJRHSYCQNCDYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)benzoic Acid (CAS 67526-82-3) Procurement Specifications and Baseline Properties


2-(4-Hydroxyphenyl)benzoic acid (CAS 67526-82-3), systematically named 4′-hydroxy-[1,1′-biphenyl]-2-carboxylic acid, is a biphenyl derivative featuring a benzoic acid moiety substituted at the ortho position with a 4-hydroxyphenyl group [1]. With a molecular formula of C13H10O3 and molecular weight of 214.22 g/mol, the compound possesses two hydrogen bond donors (carboxylic acid O–H and phenolic O–H), three hydrogen bond acceptors, and a computed topological polar surface area of approximately 57–60 Ų [2][3]. The compound is commercially available from multiple building-block suppliers in purity grades typically ≥95–98%, with recommended storage at 2–8°C .

2-(4-Hydroxyphenyl)benzoic Acid: Why Positional Isomers and Scaffold Analogs Are Not Interchangeable


Within the hydroxybiphenylcarboxylic acid class, substitution pattern fundamentally governs molecular geometry, intramolecular interactions, and functional utility. 2-(4-Hydroxyphenyl)benzoic acid (CAS 67526-82-3) presents a unique ortho-carboxylate to para-hydroxy topology: the carboxylic acid is positioned ortho to the biphenyl linkage on one ring, while the hydroxyl group occupies the para position on the distal phenyl ring . This spatial arrangement cannot be replicated by positional isomers such as 4-(4-hydroxyphenyl)benzoic acid (CAS 58574-03-1) or 3-(4-hydroxyphenyl)benzoic acid, which alter dihedral angles, hydrogen-bonding networks, and metal-chelation geometries . Moreover, simple monohydroxybenzoic acids (salicylic acid, 4-hydroxybenzoic acid) lack the extended biphenyl π-system required for aromatic stacking interactions and hydrophobic pocket occupancy. Generic substitution without empirical validation of these geometry-dependent properties introduces uncontrolled variables in synthetic or assay workflows—a critical consideration for procurement decisions involving this specific regioisomer [1].

2-(4-Hydroxyphenyl)benzoic Acid Quantitative Differentiation: Comparative Physicochemical, Synthetic, and Affinity Data


Ortho-Carboxylate Topology Enables Distinct Synthetic Access to 6H-Dibenzo[b,d]pyran-6-one Scaffolds

The ortho-carboxylic acid arrangement in 2-(4-hydroxyphenyl)benzoic acid permits intramolecular oxidative lactonization to form the 6H-dibenzo[b,d]pyran-6-one core—a privileged scaffold in bioactive natural products and pharmaceuticals . In contrast, the para-carboxylate isomer 4-(4-hydroxyphenyl)benzoic acid (CAS 58574-03-1) cannot undergo intramolecular cyclization and requires alternative synthetic strategies to access analogous benzochromenone structures, adding two or more synthetic steps [1].

Organic synthesis Lactonization Biaryl coupling

Computed Partition Coefficient (XLogP3) of 2.5 Predicts Distinct Membrane Permeability Versus Hydroxybenzoic Acid Monomers

The XLogP3 (computed octanol-water partition coefficient) of 2-(4-hydroxyphenyl)benzoic acid is 2.5 [1][2]. This value represents a substantial lipophilicity increase relative to monocyclic hydroxybenzoic acid comparators: salicylic acid (2-hydroxybenzoic acid) has an experimental LogP of 2.26, 3-hydroxybenzoic acid has LogP 1.50, and 4-hydroxybenzoic acid has LogP 1.58 [3]. The biphenyl extension contributes approximately +0.2 to +1.0 LogP units, translating to an estimated 1.6- to 10-fold increase in octanol-water partitioning.

Physicochemical property Lipophilicity Membrane permeability

Biphenyl π-Extension Reduces Aqueous Solubility to 553 mg/L (Estimated) Versus 2,240 mg/L for Salicylic Acid

Estimated aqueous solubility of 2-(4-hydroxyphenyl)benzoic acid at 25°C is 553 mg/L (approximately 2.58 mM), based on the WSKOW v1.42 estimation algorithm using an estimated Log Kow of 2.82 [1]. This represents a roughly 4-fold lower solubility than salicylic acid, which has an experimental aqueous solubility of 2,240 mg/L at 25°C [2]. The solubility reduction is consistent with the increased hydrophobic surface area contributed by the biphenyl scaffold.

Aqueous solubility Hydrophobicity Formulation

Ionization-Dependent Hydrophobicity: Predicted LogD Drops from 1.36 (pH 5.5) to −0.03 (pH 7.4) Due to Carboxylate Deprotonation

At pH 5.5 (representative of early endosomal or weakly acidic intracellular compartments), the predicted LogD of 2-(4-hydroxyphenyl)benzoic acid is 1.36. At physiological pH 7.4, where the carboxylic acid is largely deprotonated (predicted pKa ~4.2–4.5 for benzoic acid derivatives), the LogD falls to −0.03, indicating a >20-fold reduction in octanol-water partitioning [1][2]. This pronounced pH-dependent shift is characteristic of ortho-biaryl carboxylic acids and differs from positional isomers due to distinct electronic and steric influences on carboxylate pKa.

Distribution coefficient pH-dependent partitioning Ionization

2-(4-Hydroxyphenyl)benzoic Acid (CAS 67526-82-3): Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of 6H-Dibenzo[b,d]pyran-6-one Scaffolds via Intramolecular Lactonization

2-(4-Hydroxyphenyl)benzoic acid serves as a direct precursor for constructing the 6H-dibenzo[b,d]pyran-6-one core—a privileged scaffold found in bioactive natural products (e.g., alternariol, altenusin) and pharmaceutical candidates [1]. The ortho-carboxylic acid arrangement enables single-step oxidative lactonization to form the fused tricyclic lactone [2]. This application capitalizes on the unique spatial orientation of the carboxyl and hydroxyl groups, which is not accessible with the para-carboxylate isomer CAS 58574-03-1 . Researchers pursuing dibenzopyranone-containing compounds should prioritize this regioisomer to minimize synthetic step count and maximize overall yield.

Biochemical Assay Stock Solution Preparation: Solubility-Aware Protocol Design

With an estimated aqueous solubility of 553 mg/L (2.58 mM) at 25°C, 2-(4-hydroxyphenyl)benzoic acid requires careful attention to stock solution preparation for biochemical assays [1]. The ~4-fold lower solubility compared to salicylic acid (2,240 mg/L) means that stock solutions intended for aqueous buffer dilution should be prepared in DMSO or ethanol, with final aqueous concentrations kept below 500 µM to avoid precipitation. Additionally, the pH-dependent LogD profile (LogD 1.36 at pH 5.5 vs. −0.03 at pH 7.4) indicates that extraction efficiency in liquid-liquid partitioning protocols will vary dramatically with pH—a critical consideration for metabolite isolation or analytical sample preparation [2].

Computational Docking and Virtual Screening Campaigns Targeting Hydrophobic Enzyme Pockets

The biphenyl scaffold of 2-(4-hydroxyphenyl)benzoic acid provides enhanced lipophilicity (XLogP3 = 2.5) and extended π-surface area compared to monocyclic hydroxybenzoic acids [1]. These properties render the compound suitable as a core fragment for docking campaigns targeting enzymes with hydrophobic active-site pockets, such as β-lactamases or cytochrome P450 isoforms, where π-stacking interactions contribute significantly to binding affinity [2]. The computed topological polar surface area of 57–60 Ų and two rotatable bonds strike a balance between conformational flexibility and polar character, consistent with lead-like physicochemical space. Procurement of this specific biphenyl carboxylic acid, rather than a monocyclic analog, is warranted when hydrophobic pocket complementarity is a primary design objective.

Technical Documentation Hub

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